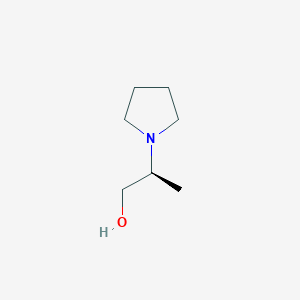
4-isothiocyanatocyclopent-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isothiocyanatocyclopent-1-ene (4-ITC) is an organosulfur compound that is of great interest to the scientific community due to its potential applications in medicine, agriculture, and industry. 4-ITC is a colorless, volatile liquid that is produced through the reaction of thiourea and isothiocyanic acid. 4-ITC has been studied for its potential to be used as a therapeutic agent and as a chemical reagent in the laboratory.
科学研究应用
4-isothiocyanatocyclopent-1-ene has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It has also been studied for its potential to be used as a therapeutic agent. 4-isothiocyanatocyclopent-1-ene has been found to have anti-inflammatory, anti-bacterial, and anti-tumor properties, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of 4-isothiocyanatocyclopent-1-ene is not yet fully understood. However, it is believed that 4-isothiocyanatocyclopent-1-ene exerts its effects by interfering with the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is also believed that 4-isothiocyanatocyclopent-1-ene may act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
4-isothiocyanatocyclopent-1-ene has been studied for its potential to be used as a therapeutic agent. It has been found to have anti-inflammatory, anti-bacterial, and anti-tumor properties. In animal studies, 4-isothiocyanatocyclopent-1-ene has been found to reduce inflammation and pain, reduce the size of tumors, and inhibit the growth of bacteria. In addition, 4-isothiocyanatocyclopent-1-ene has been found to have neuroprotective effects, reducing the damage caused by oxidative stress and neurodegenerative diseases.
实验室实验的优点和局限性
The use of 4-isothiocyanatocyclopent-1-ene in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, which makes it ideal for use in research. In addition, 4-isothiocyanatocyclopent-1-ene is highly volatile, making it easy to purify and store. However, there are some limitations to the use of 4-isothiocyanatocyclopent-1-ene in laboratory experiments. It is a highly reactive compound and can react with other compounds, making it difficult to work with. In addition, 4-isothiocyanatocyclopent-1-ene can be toxic in high concentrations, so it must be handled with care.
未来方向
The potential applications of 4-isothiocyanatocyclopent-1-ene are vast, and there are many potential future directions for research. One potential direction is the development of new drugs based on 4-isothiocyanatocyclopent-1-ene. In addition, further research into the mechanism of action of 4-isothiocyanatocyclopent-1-ene could lead to a better understanding of its therapeutic effects. Finally, further research into the biochemical and physiological effects of 4-isothiocyanatocyclopent-1-ene could lead to the development of new therapeutic agents.
合成方法
The synthesis of 4-isothiocyanatocyclopent-1-ene has been studied extensively and several methods have been developed. The most common method involves the reaction of thiourea with isothiocyanic acid. This reaction is typically carried out in a two-step process, first forming a thiourea-isothiocyanic acid adduct, which is then hydrolyzed to form 4-isothiocyanatocyclopent-1-ene. Other methods for producing 4-isothiocyanatocyclopent-1-ene include the reaction of thiourea and isothiocyanates, the reaction of thiourea and isocyanates, and the reaction of thiourea and isothiocyanate esters.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 4-isothiocyanatocyclopent-1-ene can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Cyclopentadiene", "Chlorine gas", "Sodium hydroxide", "Thiourea", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Chlorination of cyclopentadiene with chlorine gas in the presence of a catalyst to form 1,2,3,4-tetrachlorocyclopentadiene.", "Step 2: Treatment of 1,2,3,4-tetrachlorocyclopentadiene with sodium hydroxide to form 4-chlorocyclopent-2-ene-1-one.", "Step 3: Reaction of 4-chlorocyclopent-2-ene-1-one with thiourea in the presence of hydrochloric acid to form 4-chloro-3-thiocarbamoylcyclopent-2-en-1-one.", "Step 4: Treatment of 4-chloro-3-thiocarbamoylcyclopent-2-en-1-one with sodium bicarbonate to form 4-isothiocyanatocyclopent-1-ene.", "Step 5: Purification of the final product by recrystallization from ethanol." ] } | |
CAS 编号 |
1601255-45-1 |
产品名称 |
4-isothiocyanatocyclopent-1-ene |
分子式 |
C6H7NS |
分子量 |
125.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



